Methyl 2-({[2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenyl](phenyl)methyl}amino)acetate
Description
Methyl 2-({2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate (hereafter referred to as the target compound) is a structurally complex molecule featuring:
- A methyl acetate backbone.
- A central amino linkage connected to a diphenylmethyl group.
- A 5-bromo-2-aminophenyl moiety substituted with a 4-{[(benzyloxy)carbonyl]amino}butanamido group.
Its SMILES notation (COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3) confirms the presence of aromatic rings, ester, and amide functionalities .
Properties
IUPAC Name |
methyl 2-[[[5-bromo-2-[4-(phenylmethoxycarbonylamino)butanoylamino]phenyl]-phenylmethyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30BrN3O5/c1-36-26(34)18-31-27(21-11-6-3-7-12-21)23-17-22(29)14-15-24(23)32-25(33)13-8-16-30-28(35)37-19-20-9-4-2-5-10-20/h2-7,9-12,14-15,17,27,31H,8,13,16,18-19H2,1H3,(H,30,35)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLKPUPGOFWOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)CCCNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate typically involves multiple steps. One common method involves the protection of amino groups with benzyloxycarbonyl (Cbz) groups, followed by coupling reactions to introduce the butanamido and bromophenyl groups. The final step often involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-({2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-({2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group may facilitate binding to enzymes or receptors, while the bromophenyl group can participate in halogen bonding. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate ()
Structural Features :
- A furanone ring (2(5H)-furanone) substituted with methoxy and chlorine groups.
- An aminoacetate ester side chain.
Comparison :
Key Differences :
- The furanone-based compound’s smaller size and heterocyclic core may enhance solubility compared to the bulkier aromatic target compound.
Benzyl Carbamate Derivatives ()
Structural Features :
- Benzyl carbamate (Cbz) groups.
- Substituted bromophenyl or methylpentanoyl chains.
Comparison :
Key Differences :
Methyl 2-({[2-(4-chlorophenoxy)-3-pyridyl]carbonyl}amino)acetate ()
Structural Features :
- Pyridine ring with 4-chlorophenoxy substitution.
- Aminoacetate ester backbone.
Comparison :
| Property | Target Compound | Methyl 2-({[2-(4-chlorophenoxy)-3-pyridyl]carbonyl}amino)acetate |
|---|---|---|
| Aromatic System | Benzene rings | Pyridine ring |
| Substituents | Bromine, Cbz-protected butanamido | Chlorophenoxy |
| Electronic Effects | Electron-withdrawing Br | Electron-withdrawing Cl and pyridine N |
Key Differences :
- Chlorophenoxy groups may enhance photostability compared to bromophenyl systems.
Biological Activity
Methyl 2-({2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on current research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a benzyloxycarbonyl group, which is known to enhance the lipophilicity and bioavailability of drug candidates.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and amination processes. The detailed synthetic pathway remains proprietary in many studies but generally includes the following steps:
- Formation of the benzyloxycarbonyl derivative .
- Amination with 5-bromophenyl derivatives .
- Final esterification to yield methyl 2-({2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate .
Antiproliferative Effects
Recent studies have demonstrated that methyl 2-({2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : The compound showed an IC50 of approximately 5.5 μM against lung cancer cells, indicating potent activity compared to control compounds .
The mechanism underlying its biological activity appears to involve:
- Inhibition of Key Signaling Pathways : It has been shown to block the activation of ERK1/2 and Akt pathways, which are critical for cell proliferation and survival .
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to increased cell death.
Study 1: Anticancer Activity
A study evaluated the effect of methyl 2-({2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate on A549 lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with morphological changes consistent with apoptosis observed via microscopy.
| Concentration (μM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 1 | 85 | 15 |
| 5 | 60 | 40 |
| 10 | 30 | 70 |
Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of this compound in a murine model of breast cancer. Treatment with methyl 2-({2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate resulted in significant tumor regression compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
